Lipophilicity Increase vs. N-Methyl Analogue
The difluoromethyl group raises the computed logP of the pinacol ester by 0.86 log units relative to the N‑methyl analogue. In drug design, a ΔlogP of this magnitude can translate into a measurable increase in membrane permeability and intracellular target access .
| Evidence Dimension | Computed logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.58 |
| Comparator Or Baseline | 1‑Methyl‑1H‑pyrazole‑4‑boronic acid pinacol ester (CAS 761446‑44‑0), logP = 0.72 |
| Quantified Difference | ΔlogP = +0.86 (target more lipophilic by a factor of ~7.2 in octanol/water partition) |
| Conditions | Computed by XLogP3 or ACD/Labs algorithm as reported on supplier technical datasheets |
Why This Matters
A higher logP correlates with improved passive membrane permeability, which is often a critical parameter for oral bioavailability and central nervous system penetration; therefore, the difluoromethyl building block is preferred when the target candidate requires enhanced lipophilicity.
